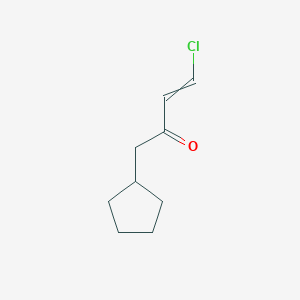
4-Chloro-1-cyclopentylbut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-cyclopentylbut-3-en-2-one is an organic compound with the molecular formula C9H13ClO It is characterized by a cyclopentyl ring attached to a butenone structure, with a chlorine atom at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopentylbut-3-en-2-one typically involves the reaction of cyclopentylmagnesium bromide with 4-chlorobut-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference. The reaction mixture is then subjected to reflux conditions to ensure complete reaction, followed by purification through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-1-cyclopentylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylbut-3-en-2-one carboxylic acid, while reduction can produce cyclopentylbut-3-en-2-ol.
科学的研究の応用
4-Chloro-1-cyclopentylbut-3-en-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-1-cyclopentylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent bonding with active sites or non-covalent interactions that alter the function of the target molecules.
類似化合物との比較
Similar Compounds
4-Chlorobut-3-en-2-one: Lacks the cyclopentyl ring, making it less sterically hindered.
Cyclopentylbut-3-en-2-one: Does not have the chlorine atom, affecting its reactivity and chemical properties.
4-Chloro-1-cyclopentylbutane: Saturated version, lacking the double bond, which influences its stability and reactivity.
Uniqueness
4-Chloro-1-cyclopentylbut-3-en-2-one is unique due to the combination of a cyclopentyl ring and a chlorine-substituted butenone structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in research and industry.
特性
CAS番号 |
55444-50-3 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
4-chloro-1-cyclopentylbut-3-en-2-one |
InChI |
InChI=1S/C9H13ClO/c10-6-5-9(11)7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 |
InChIキー |
BUFOKFDWCKXBSC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC(=O)C=CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


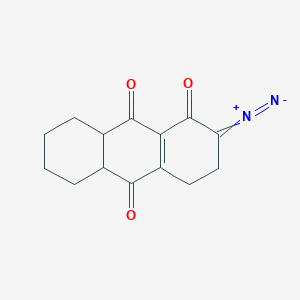

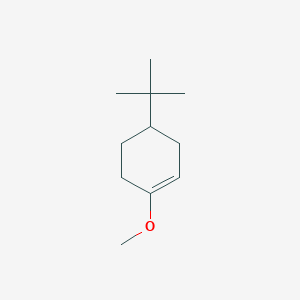
![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
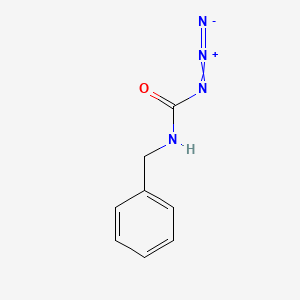
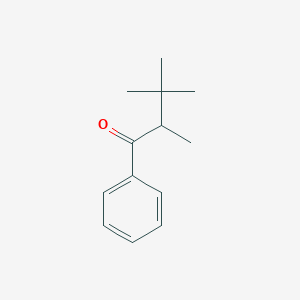
![1-[2-(4-Fluorophenyl)decyl]imidazole;nitric acid](/img/structure/B14624184.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B14624189.png)
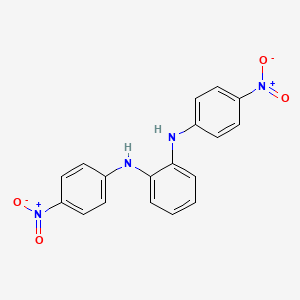

![2-[(2,2-Dimethylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14624211.png)

![Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-](/img/structure/B14624233.png)
